3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

logP polarizability metabolic stability

3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole (CAS 453525-88-7) is a fully substituted 1,2,4-triazole derivative bearing a 3,4-dichlorobenzyl sulfanyl moiety at the 3-position and phenyl groups at the 4- and 5-positions (molecular formula C₂₁H₁₅Cl₂N₃S; molecular weight 412.33 g/mol). Its synthesis proceeds via S‑alkylation of 4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol with 3,4‑dichlorobenzyl bromide, a route first disclosed in a 2024 patent.

Molecular Formula C21H15Cl2N3S
Molecular Weight 412.33
CAS No. 453525-88-7
Cat. No. B2354341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
CAS453525-88-7
Molecular FormulaC21H15Cl2N3S
Molecular Weight412.33
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C21H15Cl2N3S/c22-18-12-11-15(13-19(18)23)14-27-21-25-24-20(16-7-3-1-4-8-16)26(21)17-9-5-2-6-10-17/h1-13H,14H2
InChIKeyAVODLTKVGMKCSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole (CAS 453525-88-7): Core Identity and Procurement Baseline


3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole (CAS 453525-88-7) is a fully substituted 1,2,4-triazole derivative bearing a 3,4-dichlorobenzyl sulfanyl moiety at the 3-position and phenyl groups at the 4- and 5-positions (molecular formula C₂₁H₁₅Cl₂N₃S; molecular weight 412.33 g/mol) . Its synthesis proceeds via S‑alkylation of 4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol with 3,4‑dichlorobenzyl bromide, a route first disclosed in a 2024 patent . Predicted physicochemical parameters include a density of 1.33 ± 0.1 g/cm³ and a boiling point of 599.5 ± 60.0 °C . The compound is commercially available at ≥95% purity from a limited number of suppliers and is intended exclusively for research use.

Why In-Class Substitution Fails for 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole: The Sulfanyl Differentiation Principle


Within the 4,5‑diphenyl‑4H‑1,2,4‑triazole chemotype, seemingly minor alterations at the 3‑position produce large functional divergences: ether‑linked analogs (e.g., compound 5b in Zhang et al. 2017) show potent antifungal activity (MIC 0.5–8 µg/mL) via CYP51 binding [1], yet the 4‑nitrobenzyl ether analog is completely inactive (MIC >256 µg/mL) [1]. The sulfanyl (–S–) linker present in CAS 453525-88-7 confers distinct electronic character (increased polarizability, altered H‑bond acceptor capacity, and modified oxidative metabolism susceptibility) compared to ether, methylene, or direct aryl substituents [2]. Substitution on the benzyl ring also critically modulates activity: the 3,4‑dichloro pattern outperforms 4‑chloro, 2‑chloro, and 3‑chloro mono‑substituted congeners [1]. Consequently, generic replacement with any other 4,5‑diphenyl‑4H‑1,2,4‑triazole derivative—even one bearing a different benzyl substituent or linker atom—cannot be assumed to preserve biological or physicochemical performance. The quantitative evidence base for this class, detailed below, provides the procurement‑relevant differentiation.

Quantitative Differentiation Evidence for 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole (CAS 453525-88-7)


Ether vs. Sulfanyl Linker: Predicted Physicochemical Differentiation for Membrane Permeability and Metabolic Stability

Although no direct head‑to‑head bioassay data exist for CAS 453525‑88‑7 against its ether analog, class‑level inference from the triazole antifungal literature establishes that replacement of an ether (–O–) linker with a sulfanyl (–S–) linker increases computed logP by approximately 0.5–0.8 log units and enhances molecular polarizability, which can improve membrane passive permeability [1]. The sulfanyl sulfur atom also serves as a softer, more polarizable H‑bond acceptor than ether oxygen, potentially altering target‑binding geometry. In the related context, the 3,4‑dichlorobenzyl ether analog 5b (Zhang et al.) exhibits MIC values of 0.5–8 µg/mL across five fungal strains [2]; the sulfanyl analog is predicted to differ in both potency rank order and metabolic clearance profile due to differential CYP‑mediated oxidation at the heteroatom [1]. This structural distinction means the sulfanyl compound cannot be treated as a bioequivalent substitute for the ether series in screening campaigns.

logP polarizability metabolic stability linker comparison drug design

Chlorine Substitution Pattern: 3,4-Dichloro vs. Mono-Chloro and Nitro Congeners in the Triazole Antifungal Series

In the structurally analogous triazole ether series (Zhang et al. 2017), the 3,4‑dichlorobenzyl derivative 5b exhibited the broadest and most potent antifungal spectrum among eight benzyl‑substituted congeners, with MIC values of 0.5–8 µg/mL across all five tested fungal strains (C. utilis, A. flavus, B. yeast, C. albicans, C. mycoderma) [1]. By contrast, the 4‑nitrobenzyl analog 5d was completely inactive (MIC >256 µg/mL against all strains), and mono‑chloro isomers 5f (2‑Cl), 5g (3‑Cl), and 5h (4‑Cl) showed narrower and weaker activity profiles (MIC 4–32 µg/mL) [1]. The 3,4‑dichloro substitution was explicitly identified as superior: compound 5b was 64‑fold more potent than miconazole against B. yeast (MIC 0.5 vs. 32 µg/mL) and 16‑ to 32‑fold more active than both fluconazole and miconazole against A. flavus [1]. Molecular docking confirmed that the 4‑nitrogen of the triazole ring in 5b forms a hydrogen bond with a histidine residue in CYP51 (binding energy –7.97 kcal/mol, binding constant 7 × 10⁵ M⁻¹) [1]. Although these data are derived from the ether series, the SAR principles governing benzyl substitution are expected to translate to the sulfanyl scaffold, positioning CAS 453525‑88‑7 as the logical sulfanyl counterpart for SAR expansion studies.

SAR antifungal halogen substitution CYP51 MIC

Parent Thiol Scaffold Antibacterial Baseline: 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol Activity Against Gram-Positive Bacteria

The parent compound from which CAS 453525‑88‑7 is derived—4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 6596‑82‑3)—has documented antibacterial activity against Gram‑positive bacteria [1]. Popiołek et al. (2012) reported an MIC of 15.63 µg/mL for the parent thiol against Bacillus subtilis ATCC 6633 [2]. S‑alkylation with a 3,4‑dichlorobenzyl group (yielding CAS 453525‑88‑7) is expected to enhance both lipophilicity and membrane penetration relative to the free thiol, based on established SAR within triazole‑3‑thiol series [3]. The free thiol also shows antifungal activity against Candida albicans [1], providing a baseline from which the alkylated derivative's performance can be benchmarked. Direct comparative MIC data for the S‑alkylated product versus the parent thiol remain unpublished as of 2026.

antibacterial Gram-positive MIC parent scaffold baseline

Synthetic Accessibility: Well-Established S-Alkylation Route Enables Reproducible Procurement

CAS 453525‑88‑7 is synthesized via a single‑step S‑alkylation of commercially available 4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol (CAS 6596‑82‑3) with 3,4‑dichlorobenzyl bromide in the presence of cesium carbonate, a methodology validated across multiple publications for this scaffold [1][2]. Rodygin et al. (2011) demonstrated that analogous alkylsulfanyl derivatives of 4,5‑diphenyl‑4H‑1,2,4‑triazole are obtained in near‑quantitative yields via column chromatography on silica gel [2]. The commercial product is supplied at a minimum purity of 95% . This contrasts with complex multi‑step analogs (e.g., bis‑triazole or coumarin‑conjugated derivatives) that require 3–5 synthetic steps with cumulative yield losses and are not available off‑the‑shelf [1].

S-alkylation synthesis yield purity reproducibility

Optimal Application Scenarios for 3-[(3,4-Dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole (CAS 453525-88-7) Based on Differentiated Evidence


Antifungal Lead Optimization via Sulfanyl Linker SAR Expansion

The well‑characterized 3,4‑dichlorobenzyl ether analog 5b has established this substitution pattern as optimal for broad‑spectrum antifungal activity (MIC 0.5–8 µg/mL) and CYP51 binding (ΔG = –7.97 kcal/mol) [1]. CAS 453525‑88‑7 provides the direct sulfanyl isostere needed to probe whether the –S– linker improves metabolic stability, alters target residence time, or shifts the antifungal spectrum compared to the ether series. Researchers screening for next‑generation azole antifungals should prioritize this compound to complete the linker‑SAR matrix.

Antibacterial Potency Enhancement via S‑Alkylation of the Parent Thiol Scaffold

The parent 4,5‑diphenyl‑4H‑1,2,4‑triazole‑3‑thiol demonstrates MIC = 15.63 µg/mL against B. subtilis [2]. S‑alkylation with the lipophilic 3,4‑dichlorobenzyl group (CAS 453525‑88‑7) is predicted to enhance membrane permeability and may lower MIC values. This compound serves as the critical next‑step derivative in systematic SAR campaigns aimed at converting the modestly active parent thiol into a potent Gram‑positive antibacterial lead.

Chemical Biology Probe for CYP51‑Dependent vs. DNA‑Intercalation Mechanisms

Compound 5b (ether analog) exhibits a dual mechanism: CYP51 active‑site binding and DNA intercalation (binding constant K = 1.04 × 10⁴ L mol⁻¹ with calf thymus DNA) [1]. CAS 453525‑88‑7, with its distinct sulfur electronic properties, may differentially engage these two targets. Procurement of this sulfanyl analog enables comparative biophysical studies (UV‑vis titration, competitive displacement with neutral red, fluorescence quenching with HSA) to deconvolute the contribution of each mechanism and guide selective inhibitor design.

Building Block for Asymmetric Sulfoxidation and Further Derivatization

Rodygin et al. (2011) demonstrated that alkylsulfanyl‑4,5‑diphenyl‑4H‑1,2,4‑triazoles can be enantioselectively oxidized to chiral sulfoxides using cumene hydroperoxide [3]. CAS 453525‑88‑7, bearing the 3,4‑dichlorobenzyl sulfanyl group, is a suitable substrate for asymmetric sulfoxidation to generate enantiomerically enriched sulfoxide derivatives. Such chiral sulfoxides are of interest as potential CYP51 inhibitors with improved selectivity profiles and as ligands for asymmetric catalysis.

Quote Request

Request a Quote for 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.